PHA-543613

Vue d'ensemble

Description

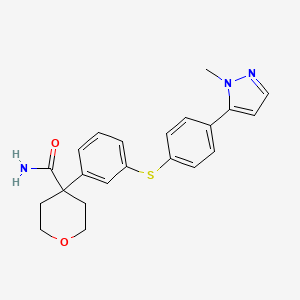

PHA-543613 est un agoniste puissant et sélectif pour le sous-type alpha 7 des récepteurs nicotiniques de l'acétylcholine neuronaux. Il est connu pour son niveau élevé de pénétration cérébrale et sa bonne biodisponibilité orale. Ce composé est en cours de développement comme traitement potentiel pour les déficits cognitifs dans la schizophrénie et la maladie d'Alzheimer .

Applications De Recherche Scientifique

PHA-543613 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the alpha 7 nicotinic acetylcholine receptor.

Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.

Medicine: It is being studied for its potential therapeutic effects in treating cognitive deficits in schizophrenia and Alzheimer’s disease.

Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.

Mécanisme D'action

PHA-543613, also known as ®-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide, is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors .

Target of Action

This compound primarily targets the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR) . These receptors are ligand-gated ion channels activated by nicotine and are expressed in multiple tissues, with high functional expression in the brain .

Mode of Action

This compound acts as an agonist for the α7 nAChR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the α7 nAChR, activating the receptor and triggering a response .

Biochemical Pathways

This compound’s activation of α7 nAChR has been associated with various biochemical pathways. For instance, it has been shown to inhibit the expression of interleukin-8 (IL-8) at the transcriptional level, which is achieved by downregulating NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit . Additionally, this compound promotes STAT-3 signaling by maintaining phosphorylation .

Pharmacokinetics

This compound is orally active and exhibits a high level of brain penetration . This suggests that the compound can cross the blood-brain barrier, which is crucial for its effectiveness in treating cognitive deficits in conditions like Alzheimer’s disease and schizophrenia .

Result of Action

The activation of α7 nAChR by this compound has been associated with neuroprotective effects. For instance, it has been shown to exert neuroprotective effects on the striatal dopaminergic neurons associated with a reduction in microglial activation in a model of Parkinson’s Disease . Furthermore, it has been found to inhibit the expression of IL-8 induced by Porphyromonas gingivalis in oral keratinocytes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the expression of α7nAChR mRNA was found to be elevated in diseased periodontal tissue . This suggests that the environment in which this compound operates can influence its efficacy and stability.

Analyse Biochimique

Biochemical Properties

PHA-543613 interacts with the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs), displaying selectivity for α7-nAChR over α3β4, α1β1γδ, α4β2 and 5-HT3 receptors . The Ki value of this compound for α7 nAChR is 8.8 nM , indicating a high affinity for this receptor.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) in oral keratinocytes exposed to Porphyromonas gingivalis, a pathogen associated with periodontal disease . This suggests that this compound can modulate inflammatory responses at the cellular level.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with α7 nAChRs. Upon binding to these receptors, this compound can modulate various cellular processes. For example, it has been shown to downregulate NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit, and promote STAT-3 signaling by maintenance of phosphorylation . These molecular interactions contribute to the anti-inflammatory effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to robustly potentiate acetylcholine-evoked firing activity in rat hippocampal neurons

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study using a rat model of brain excitotoxicity, this compound at a dose of 4 and 12 mg/kg was found to increase p-Akt and decrease p-GSK-3 and CC3 expressions in the ipsilateral hemisphere, reduce the neuronal cell death in the perihematomal area, and attenuate behavioral deficits and brain edema at 72 hours after intracerebral hemorrhage .

Transport and Distribution

This compound is known to be brain-penetrant and orally active , suggesting that it can cross the blood-brain barrier and be distributed within the brain

Méthodes De Préparation

PHA-543613 peut être synthétisé par une série de réactions chimiques. La voie de synthèse implique la préparation du N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide. Les conditions de réaction impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir le produit souhaité. Les méthodes de production industrielles peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec optimisation pour la production à grande échelle .

Analyse Des Réactions Chimiques

PHA-543613 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier le récepteur nicotinique de l'acétylcholine alpha 7.

Biologie : Il est utilisé pour étudier le rôle des récepteurs nicotiniques de l'acétylcholine dans divers processus biologiques.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement des déficits cognitifs dans la schizophrénie et la maladie d'Alzheimer.

Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs nicotiniques de l'acétylcholine.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au sous-type alpha 7 des récepteurs nicotiniques de l'acétylcholine. Cette liaison entraîne l'activation de ces récepteurs, ce qui module à son tour diverses voies de signalisation. L'activation des récepteurs nicotiniques de l'acétylcholine alpha 7 a été démontrée pour réduire l'excitotoxicité, protéger les neurones dopaminergiques striataux et améliorer la fonction cognitive .

Comparaison Avec Des Composés Similaires

PHA-543613 est unique en sa haute sélectivité pour le sous-type alpha 7 des récepteurs nicotiniques de l'acétylcholine. Des composés similaires comprennent :

Nefiracetam : Un autre composé qui cible les récepteurs nicotiniques de l'acétylcholine, mais avec une sélectivité et des effets différents.

PHA-408 : Un composé avec des applications similaires mais des cibles moléculaires différentes.

PHA-665752 : Un autre composé utilisé dans des domaines de recherche similaires, mais avec des propriétés et des mécanismes d'action distincts

This compound se distingue par sa haute pénétration cérébrale et sa bonne biodisponibilité orale, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Propriétés

IUPAC Name |

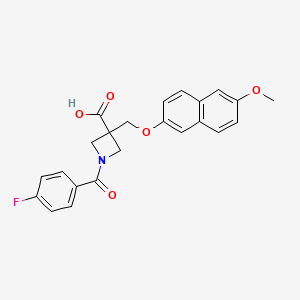

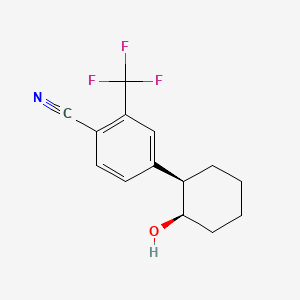

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKZCLGGYKRDES-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047284 | |

| Record name | (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478149-53-0 | |

| Record name | N-(3R)-1-Azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478149-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHA-543613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478149530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHA-543613 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36R9KVD6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: PHA-543613 binds to α7nAChR, a ligand-gated ion channel, and activates it. [, , ] This activation leads to a cascade of downstream effects, including:

- Calcium influx: α7nAChR activation allows calcium ions to enter the cell, triggering various signaling pathways. []

- Modulation of neurotransmitter release: This can influence neuronal excitability and synaptic plasticity, potentially contributing to its cognitive-enhancing effects. [, , ]

- Anti-inflammatory effects: α7nAChR activation can suppress the production of pro-inflammatory cytokines and modulate immune cell activity, contributing to its potential in treating inflammatory conditions. [, , , , ]

- Neuroprotection: this compound has shown the ability to protect neurons from damage in various experimental models of neurological disorders, potentially by modulating pathways involved in cell survival and reducing oxidative stress. [, , , , ]

ANone: The molecular formula of this compound is C16H19N3O2, and its molecular weight is 297.35 g/mol. [, ]

ANone: While the provided research papers do not offer comprehensive spectroscopic data, one study employed capillary electrophoresis with a specific sulfated β-cyclodextrin to assess the enantiomeric purity of this compound. [] This method suggests the utilization of UV-Vis spectroscopy for detection, as it mentions detection at a wavelength of 220 nm. []

ANone: Researchers have employed various in vitro and in vivo models to study this compound, including:

- Murine dermal fibroblasts (MDFs): To investigate its anti-fibrotic properties. []

- Primary microglia: To study its anti-inflammatory effects and impact on microglial activation. []

- Oral keratinocytes: To examine its influence on interleukin-8 expression induced by Porphyromonas gingivalis, a periodontal pathogen. [, ]

- Bleomycin-induced skin fibrosis model: To assess its anti-fibrotic effects. []

- Intracerebral hemorrhage (ICH) models: To evaluate its neuroprotective effects in stroke. [, ]

- Dextran sodium sulfate (DSS)-induced colitis model: To study its potential in inflammatory bowel disease. []

- Rat model of Parkinson's disease: To investigate its neuroprotective effects on dopaminergic neurons. []

- Rat models of Huntington's disease: To assess its neuroprotective effects and explore the involvement of heme oxygenase-1. []

ANone: Several studies directly compare this compound with other α7nAChR agonists and alternative treatments:

- Anti-fibrotic effects: In the bleomycin-induced skin fibrosis model, this compound showed comparable efficacy to another α7nAChR agonist, PNU-282987. []

- Neuroprotection in ICH: this compound demonstrated similar neuroprotective effects to PNU-282987. [] Notably, both drugs were more effective than the α7nAChR antagonist methyllycaconitine, highlighting the importance of α7nAChR activation in mediating these effects. []

- Cognitive enhancement: In a rat model of age-related cognitive decline, this compound showed synergistic effects when combined with memantine, an approved medication for Alzheimer’s disease. [] This suggests potential benefits of combination therapies over monotherapy approaches.

ANone: The α7nAChR plays a critical role in various cognitive functions, including learning, memory, and attention. [, , , ] Additionally, it modulates neurotransmitter release, influences synaptic plasticity, and contributes to neuroprotection. [, , , , , , , ]

ANone: Research indicates potential sex differences in the response to this compound. In a mouse model of colitis, this compound showed efficacy in male mice but not in female mice. [] This difference suggests a potential role of sex hormones in modulating the effects of α7nAChR activation. []

ANone: The cholinergic anti-inflammatory pathway is a neuroimmune mechanism where activation of α7nAChRs on immune cells suppresses the production of pro-inflammatory cytokines. [, , , , , ] this compound, by activating α7nAChRs, can modulate this pathway and potentially contribute to its anti-inflammatory effects. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

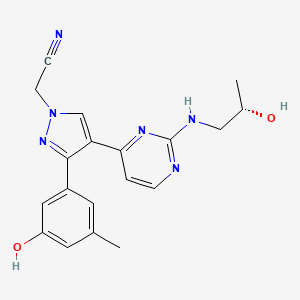

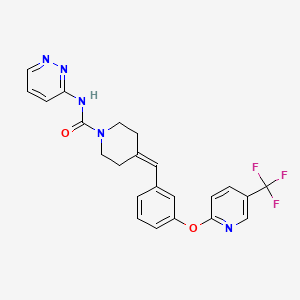

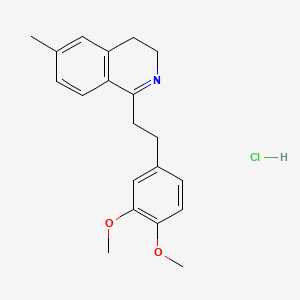

![methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B1679679.png)

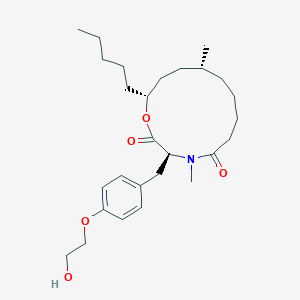

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)

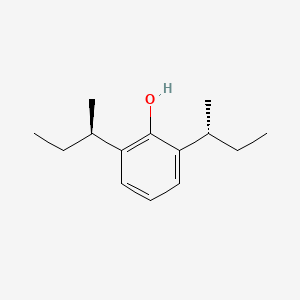

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)